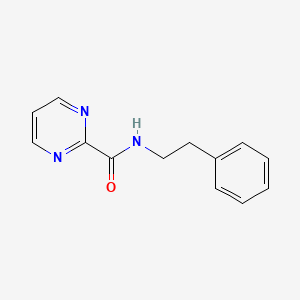
2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone" is a heterocyclic molecule that contains several functional groups and rings, including imidazole, pyridazine, thioether, and pyrrolidine moieties. These structural features suggest that the compound could have interesting chemical properties and potential applications in various fields, such as catalysis and pharmaceuticals.
Synthesis Analysis
The synthesis of heterocyclic compounds similar to the one often involves multi-step reactions that build the complex structure piece by piece. For instance, the synthesis of densely functionalized pyrroles and thiophenes from imidazo[1,5-a]pyridine carbene-derived zwitterions with electron-deficient alkynes has been reported . Although the exact synthesis of the compound is not detailed in the provided papers, it is likely that a similar approach could be used, involving the formation of zwitterions and subsequent reactions with suitable electrophiles to introduce the pyridazine and thioether functionalities.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as NMR analysis and X-ray crystallography . These methods allow for the determination of the spatial arrangement of atoms within the molecule, which is crucial for understanding its reactivity and interactions with other molecules. The presence of the imidazole and pyridazine rings in the compound suggests potential for aromaticity, which could influence its electronic properties and stability.
Chemical Reactions Analysis
Compounds containing imidazole and pyridazine rings have been shown to participate in various chemical reactions. For example, ruthenium complexes with imidazo[1,2-a]pyridine ligands have been used as catalysts for the transfer hydrogenation of ketones . The compound , with its imidazole and pyridazine rings, might also exhibit catalytic properties or act as a ligand in metal complexes. Additionally, the thioether group could be involved in nucleophilic substitution reactions or serve as a coordination site for metals.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. The presence of heteroatoms such as nitrogen and sulfur can lead to specific interactions, such as hydrogen bonding or metal coordination, which can affect solubility, boiling and melting points, and reactivity. Compounds with imidazole and pyridazine rings have been studied for their anticorrosive properties, indicating that they can form protective layers on metal surfaces . This suggests that the compound could also have applications in corrosion inhibition, depending on its adsorption behavior and interaction with metal surfaces.
properties
IUPAC Name |
2-(6-imidazol-1-ylpyridazin-3-yl)sulfanyl-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5OS/c19-13(17-6-1-2-7-17)9-20-12-4-3-11(15-16-12)18-8-5-14-10-18/h3-5,8,10H,1-2,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COMZTTWAYGPAPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NN=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl [3,3-di(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-en-2-yl]phosphonate](/img/structure/B3019356.png)
![1-Methyl-4-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B3019357.png)
![1-[3-[3-(4-Methylphenyl)-1-phenylpyrazol-4-yl]-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B3019362.png)
![1-((4'-Fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine](/img/structure/B3019363.png)
![(3-(Pyridazin-3-yloxy)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B3019364.png)






![7-Chloro-2-(3-morpholinopropyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3019372.png)
![2,5-difluoro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B3019374.png)